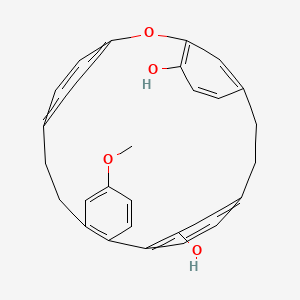
Riccardin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Riccardin A is a natural product found in Riccardia multifida with data available.
Applications De Recherche Scientifique
Antimicrobial Properties
Riccardin A has been investigated for its antimicrobial properties, showing potential as an effective agent against various pathogens.
Case Study: Antibacterial Activity
A study focused on derivatives of Riccardin D, closely related to this compound, demonstrated significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values ranged from 0.5 to 4 µg/mL, indicating strong antibacterial potential . Although this study primarily examined Riccardin D, the structural similarities suggest that this compound may exhibit comparable antimicrobial effects.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Riccardin D | Staphylococcus aureus | 0.5 - 4 |
| Derivative 34 | Candida albicans | 2 |
Anticancer Activity
This compound has shown promising anticancer properties, particularly as a DNA topoisomerase II inhibitor.
Case Study: Induction of Apoptosis
Research indicated that Riccardin D induces apoptosis in human leukemia cells by inhibiting DNA topoisomerase II. This mechanism suggests that this compound may also have similar effects due to their structural relationship . The potential therapeutic applications in cancer treatment warrant further investigation into its efficacy and safety profiles.
Nuclear Receptor Modulation
Riccardin C, a closely related compound to this compound, has been characterized as a selective agonist for liver X receptor alpha (LXRα), which plays a crucial role in lipid metabolism and inflammation.
Synthesis and Activity
The synthesis of Riccardin C and its analogues revealed that the phenolic hydroxy groups are essential for LXRα activation . Given the structural similarities between Riccardin C and this compound, it is plausible that this compound may also exhibit activity at nuclear receptors, potentially influencing metabolic pathways.
Phytochemical Research
Recent advances in phytochemistry have highlighted the extraction and characterization of bibenzyl compounds from liverworts, including this compound.
Extraction Techniques
Studies have employed various extraction methods to isolate this compound from Riccardia multifida, demonstrating its presence in significant quantities. For instance, extraction techniques using organic solvents have yielded substantial amounts of bibenzyl compounds, emphasizing the importance of method selection in phytochemical research .
| Compound | Source | Yield (mg/g) |
|---|---|---|
| This compound | Riccardia multifida | 130.64 |
Total Synthesis
The total synthesis of Riccardins A, B, and C has been achieved through innovative synthetic methodologies, allowing for further exploration of their biological activities.
Synthetic Pathways
Recent studies have detailed convergent synthetic schemes employing reactions such as Ullmann ether synthesis and Wurtz reaction to construct the complex structure of this compound . These synthetic advancements not only facilitate the availability of this compound for research but also enable the development of analogues with potentially enhanced biological activities.
Propriétés
Formule moléculaire |
C29H26O4 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
5-methoxy-14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-16,24-diol |
InChI |
InChI=1S/C29H26O4/c1-32-24-12-14-25-22(18-24)9-4-19-5-10-23(11-6-19)33-29-17-21(8-15-27(29)30)3-2-20-7-13-26(25)28(31)16-20/h5-8,10-18,30-31H,2-4,9H2,1H3 |
Clé InChI |
DXBKBLARMLPGND-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C(CC2)C=C5)C=C3)O |
Synonymes |
riccardin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















